molecular formula C8H5F3O B058038 4-(Trifluoromethyl)benzaldehyde CAS No. 455-19-6

4-(Trifluoromethyl)benzaldehyde

Cat. No. B058038
Key on ui cas rn: 455-19-6
M. Wt: 174.12 g/mol
InChI Key: BEOBZEOPTQQELP-UHFFFAOYSA-N
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Patent
US06596906B2

Procedure details

1 g of 5% palladium on barium sulfate (recovered from Example 1) and 100 g of 4-trifluoromethylbenzoyl chloride were placed in a reaction vessel at room temperature with exclusion of water. A gentle stream of hydrogen gas was then introduced at atmospheric pressure. The mixture was subsequently heated to 100-110° C. and hydrogen gas was introduced continuously at atmospheric pressure. After liberation of acidic offgases had ceased (6.5 hours), the mixture was cooled to room temperature, the catalyst was removed by filtration, and the filtrate was distilled at 33 mbar. At a boiling point of 82-86° C., 4-trifluoromethylbenzaldehyde was obtained in a yield of 45.9 g. This corresponds to a yield of 54% of theory.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=CC=C(C(F)(F)F)C=1.[F:15][C:16]([F:27])([F:26])[C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1.[H][H]>O>[F:15][C:16]([F:26])([F:27])[C:17]1[CH:25]=[CH:24][C:20]([CH:21]=[O:22])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C=1C=CC=C(C1)C(F)(F)F)(F)F
Name
Quantity
100 g
Type
reactant
Smiles
FC(C1=CC=C(C(=O)Cl)C=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(6.5 hours)
Duration
6.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled at 33 mbar

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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